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molecular formula C9H5ClFNO B8606601 7-Chloro-6-fluoro-isoquinoline 2-oxide CAS No. 923021-48-1

7-Chloro-6-fluoro-isoquinoline 2-oxide

Cat. No. B8606601
M. Wt: 197.59 g/mol
InChI Key: OQMBJKGORSBEHX-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

50 g of 7-chloro-6-fluoro-isoquinoline (prepared according to WO 2007/012422) were dissolved in dichloromethane and cooled to 5° C. 69.6 g of m-chloro-perbenzoic acid (70%) were added portionwise. The mixture was stirred at room temperature. When conversion was complete, the mixture was diluted with 1.5 L of dichloromethane and washed three times with saturated sodium bicarbonate solution. The organic layer was dried over sodium sulphate and evaporated to dryness to give 47.6 g of the desired product 9. Rt=0.98 min (Method 5). Detected mass: 198.1 (M+H+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][C:3]=1[F:12].ClC1C=CC=C(C(OO)=[O:21])C=1>ClCCl>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N+:8]([O-:21])=[CH:9]2)=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C2C=CN=CC2=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
69.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=C[N+](=CC2=C1)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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